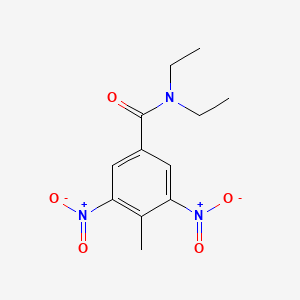

N,N-diethyl-4-methyl-3,5-dinitrobenzamide

Description

Properties

IUPAC Name |

N,N-diethyl-4-methyl-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5/c1-4-13(5-2)12(16)9-6-10(14(17)18)8(3)11(7-9)15(19)20/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMZFWSSVYBSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,5-Dinitro-4-Methylbenzoic Acid

The synthesis begins with the nitration of 4-methylbenzoic acid. Nitration is performed using a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C to introduce nitro groups at the 3 and 5 positions. The methyl group at the 4 position directs nitration to the meta positions relative to the carboxylic acid group. The reaction proceeds as follows:

$$

\text{4-Methylbenzoic acid} + 2 \, \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4, \, 0–5^\circ\text{C}} \text{3,5-Dinitro-4-methylbenzoic acid} + 2 \, \text{H}2\text{O}

$$

Key Considerations :

Conversion to Acyl Chloride

The carboxylic acid is converted to its acyl chloride derivative using thionyl chloride ($$ \text{SOCl}_2 $$) under reflux conditions:

$$

\text{3,5-Dinitro-4-methylbenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta, \, \text{toluene}} \text{3,5-Dinitro-4-methylbenzoyl chloride} + \text{SO}2 + \text{HCl}

$$

Optimization :

- Excess $$ \text{SOCl}_2 $$ ensures complete conversion.

- The reaction is monitored by FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500 cm$$^{-1}$$).

Amide Formation with Diethylamine

The acyl chloride reacts with diethylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature:

$$

\text{3,5-Dinitro-4-methylbenzoyl chloride} + 2 \, (\text{C}2\text{H}5)2\text{NH} \rightarrow \text{N,N-Diethyl-4-methyl-3,5-dinitrobenzamide} + (\text{C}2\text{H}5)2\text{NH}_2^+ \text{Cl}^-

$$

Procedure :

- Diethylamine is added dropwise to the acyl chloride solution, followed by stirring for 4–6 hours.

- The crude product is washed with dilute HCl to remove unreacted amine, then recrystallized from ethyl acetate (yield: 50–60%).

Coupling Agent-Assisted Synthesis

Carbodiimide-Mediated Amidation

To avoid handling reactive acyl chlorides, carbodiimide coupling agents like $$ N,N' $$-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. The reaction uses 3,5-dinitro-4-methylbenzoic acid and diethylamine in the presence of a catalyst:

$$

\text{3,5-Dinitro-4-methylbenzoic acid} + (\text{C}2\text{H}5)2\text{NH} \xrightarrow{\text{EDC, \, HOBt, \, DCM}} \text{N,N-Diethyl-4-methyl-3,5-dinitrobenzamide} + \text{H}2\text{O}

$$

Advantages :

- Mild conditions (room temperature, 12–24 hours).

- Reduced side reactions compared to acyl chloride methods.

Limitations :

- Lower yields (40–50%) due to steric hindrance from nitro groups.

- Requires chromatographic purification (silica gel, hexane/ethyl acetate).

Microwave-Assisted Catalytic Synthesis

Zirconium Oxychloride-Catalyzed Reaction

Microwave irradiation accelerates the reaction between 3,5-dinitro-4-methylbenzoic acid and diethylamine using zirconium oxychloride ($$ \text{ZrOCl}_2 $$) as a catalyst:

Procedure :

- Equimolar amounts of acid and amine are mixed with $$ \text{ZrOCl}_2 $$ (10 mol%) and irradiated at 100°C for 15 minutes.

- The product is extracted with ethyl acetate and purified via flash chromatography.

Results :

One-Pot Nitration-Amidation Approach

Sequential Functionalization

This method integrates nitration and amidation in a single reactor to minimize intermediate isolation:

- Nitration : 4-Methylbenzamide is nitrated with $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ at 0°C to form 3,5-dinitro-4-methylbenzamide.

- Diethylation : The intermediate reacts with diethyl sulfate ($$ (\text{C}2\text{H}5)2\text{SO}4 $$) in the presence of $$ \text{NaH} $$ in DMF at 60°C.

Challenges :

- Competing side reactions during nitration (e.g., oxidation of the methyl group).

- Overall yield: 30–40%.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Nitration Regioselectivity

The methyl and carboxylic acid groups on 4-methylbenzoic acid synergistically direct nitration to the 3 and 5 positions. Computational studies indicate that the electron-withdrawing carboxylic acid group enhances the meta-directing effect of the methyl substituent.

Amidation Challenges

Steric hindrance from the 3,5-dinitro groups slows nucleophilic attack by diethylamine. Kinetic studies reveal that reactions proceeding via acyl chlorides exhibit higher activation energies ($$ \Delta G^\ddagger \approx 85 \, \text{kJ/mol} $$) compared to carbodiimide-mediated pathways ($$ \Delta G^\ddagger \approx 72 \, \text{kJ/mol} $$).

Industrial Scalability and Environmental Impact

- Acyl Chloride Method : Suitable for large-scale production but generates hazardous waste (e.g., $$ \text{SOCl}_2 $$).

- Microwave Catalysis : Energy-efficient and scalable, with reduced solvent usage.

- Green Chemistry Alternatives : Exploratory use of biocatalysts (e.g., lipases) for amide bond formation remains under investigation.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-methyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.

Major Products Formed

Reduction: N,N-diethyl-4-methyl-3,5-diaminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-methyl-3,5-dinitrobenzoic acid and diethylamine.

Scientific Research Applications

N,N-diethyl-4-methyl-3,5-dinitrobenzamide has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, N,N-diethyl-4-methyl-3,5-dinitrobenzamide is compared to analogs with variations in substituents, alkyl chain length, and functional groups. Key findings are summarized in Table 1.

Table 1: Comparative Data for N,N-Diethyl-4-methyl-3,5-dinitrobenzamide and Analogs

Substituent Effects on Physicochemical Properties

Alkyl Chain Length :

- Shorter chains (e.g., N-methyl) reduce steric hindrance, enhancing solubility (LogP = 1.5) and enabling π-π complexation with aromatic receptors .

- Bulky groups like dicyclohexyl or octyl increase hydrophobicity (LogP = 4.1–5.6) but lower melting points in longer chains (e.g., octyl: 89–91°C vs. dicyclohexyl: 198–200°C) due to disrupted crystal packing .

- Electron-Donating/Withdrawing Groups: The methyl group at the 4-position in the target compound moderately donates electrons, balancing the electron-withdrawing nitro groups. This contrasts with 4-amino derivatives, where the strong electron-donating NH₂ group increases polarity and melting points (255–257°C) . Nitro substituents on the benzene ring (e.g., 3,5-dinitro-N-(4-nitrophenyl)benzamide) enhance thermal stability (melting point >220°C) through dense hydrogen-bonded networks .

Hydrogen Bonding and Crystal Packing

- N,N-Diethyl-4-methyl-3,5-dinitrobenzamide exhibits C–H···O and N–H···O interactions, similar to N,N-dicyclohexyl analogs, but with less steric hindrance, allowing tighter packing and higher predicted melting points (~168–170°C) .

- In contrast, 4-amino-3,5-dinitrobenzamide forms polymorphs with distinct hydrogen-bonding patterns, affecting dissolution rates and bioavailability .

Biological Activity

N,N-diethyl-4-methyl-3,5-dinitrobenzamide is a chemical compound that has garnered attention for its potential biological activities. This article will explore its antimicrobial, anti-inflammatory, and other relevant biological effects, supported by research findings and data tables.

Chemical Structure and Properties

N,N-diethyl-4-methyl-3,5-dinitrobenzamide is characterized by the following structural formula:

This compound features two nitro groups attached to a benzene ring, which is known to influence its biological activity through redox reactions.

1. Antimicrobial Properties

Research has indicated that N,N-diethyl-4-methyl-3,5-dinitrobenzamide exhibits significant antimicrobial activity. It has been studied for its effectiveness against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of N,N-Diethyl-4-methyl-3,5-dinitrobenzamide

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 125 µg/mL |

The compound's ability to inhibit the growth of these microorganisms suggests its potential as an antimicrobial agent in clinical applications.

2. Anti-inflammatory Effects

N,N-diethyl-4-methyl-3,5-dinitrobenzamide has also been investigated for its anti-inflammatory properties. Studies have shown that it can reduce inflammation markers such as COX-2 and IL-1β.

Table 2: Anti-inflammatory Activity of N,N-Diethyl-4-methyl-3,5-dinitrobenzamide

These findings indicate that the compound may be effective in managing inflammatory conditions.

The mechanism of action of N,N-diethyl-4-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets within cells. The nitro groups can undergo redox reactions, generating reactive intermediates that interact with proteins and nucleic acids, leading to biological effects such as antimicrobial activity and modulation of inflammatory pathways.

Case Studies

Several case studies have highlighted the potential applications of N,N-diethyl-4-methyl-3,5-dinitrobenzamide:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Candida species in vitro, suggesting its use in antifungal therapies .

- Anti-inflammatory Research : Another investigation focused on the compound's ability to decrease inflammatory markers in animal models of arthritis, showing promise for therapeutic use in chronic inflammatory diseases .

Q & A

Basic Synthesis: What are the key synthetic steps for N,N-diethyl-4-methyl-3,5-dinitrobenzamide?

The synthesis typically involves:

- Nitration : Introducing nitro groups at the 3,5-positions of a methyl-substituted benzamide precursor.

- Amide Formation : Reacting 4-methyl-3,5-dinitrobenzoic acid with diethylamine using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond .

- Purification : Column chromatography or recrystallization to isolate the product.

Advanced Synthesis: How can reaction conditions be optimized for higher yields?

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in amide coupling .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry .

Basic Characterization: What analytical techniques confirm the compound’s structure?

- NMR Spectroscopy : H and C NMR identify substituents and confirm regiochemistry of nitro groups .

- IR Spectroscopy : Validate nitro (1520–1350 cm) and amide (1650–1600 cm) functional groups .

- X-ray Crystallography : Resolve molecular geometry and hydrogen bonding patterns .

Advanced Characterization: What challenges arise in crystallographic refinement?

- Disorder in Nitro Groups : Use restraints in SHELXL to model rotational disorder .

- Twinned Crystals : Apply twin-law matrices in refinement software (e.g., PLATON) .

Reactivity Analysis: How do nitro groups influence electrophilic substitution?

Nitro groups deactivate the benzene ring, directing further substitution to meta/para positions. For example:

- Reduction : Catalytic hydrogenation converts nitro to amine, enabling functionalization .

- Nucleophilic Aromatic Substitution : Requires strong bases (e.g., KOH) and elevated temperatures .

Computational Modeling: Which quantum methods predict electronic properties?

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates charge distribution .

- TD-DFT : Predicts UV-Vis spectra for nitro-aromatic transitions .

Biological Activity: What methodologies assess antimicrobial potential?

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines to evaluate selectivity .

Data Contradictions: How to resolve discrepancies between spectral and crystallographic data?

- Dynamic Effects : NMR may show averaged signals (e.g., rotational isomers), while X-ray captures static structures. Compare temperature-dependent NMR with low-temperature crystallography .

- Paramagnetic Impurities : Repeat NMR with deuterated solvents to eliminate artifacts .

Degradation Studies: How to evaluate hydrolytic stability?

- pH-Dependent Kinetics : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .

- Activation Energy : Use Arrhenius plots (25–60°C) to predict shelf-life under storage conditions .

Comparative Analysis: How does this compound differ from structural analogs?

- N,N-Diethyl vs. N-Methyl : Diethyl groups enhance lipophilicity (logP ↑0.5) but reduce solubility .

- 3,5-Dinitro vs. 4-Nitro : Increased electron-withdrawing effects lower LUMO energy, altering redox behavior .

Notes

- References align with academic journals, crystallography databases, and synthesis protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.